An In-depth Technical Guide to (4-Bromo-2-cyanophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4-Bromo-2-cyanophenyl)methanesulfonamide (CAS 1878327-03-7), a compound of interest for its poten...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Bromo-2-cyanophenyl)methanesulfonamide (CAS 1878327-03-7), a compound of interest for its potential applications in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible synthetic route, safety and handling protocols, and its prospective role as a building block in the development of novel therapeutic agents.
Compound Overview and Physicochemical Properties
(4-Bromo-2-cyanophenyl)methanesulfonamide is a substituted aromatic sulfonamide. The presence of a bromo, a cyano, and a methanesulfonamide group on the phenyl ring imparts a unique combination of electronic and steric properties, making it an attractive scaffold for chemical exploration.
Table 1: Physicochemical Properties of (4-Bromo-2-cyanophenyl)methanesulfonamide
Note: Some properties are predicted based on computational models due to the limited experimental data available in public literature.
The structure combines a hydrogen bond donor and acceptor in the sulfonamide group, a lipophilic bromo substituent, and a polar cyano group, suggesting potential for diverse interactions with biological targets.
Strategic Synthesis Pathway
Diagram 1: Proposed Synthesis of (4-Bromo-2-cyanophenyl)methanesulfonamide
Caption: A four-step synthetic workflow for the target compound.
Experimental Protocol:
Step 1: Reduction of 4-Bromo-2-cyanobenzaldehyde
To a solution of 4-bromo-2-cyanobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-2-cyanophenyl)methanol.
Step 2: Chlorination of (4-Bromo-2-cyanophenyl)methanol
Dissolve (4-bromo-2-cyanophenyl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane.
Slowly add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq) at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction with ice-cold water and extract the product.
Dry and concentrate the organic phase to obtain 1-(chloromethyl)-4-bromo-2-cyanobenzene.
Step 3: Preparation of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride
React 1-(chloromethyl)-4-bromo-2-cyanobenzene (1.0 eq) with sodium sulfite in an aqueous solution to form the corresponding sodium sulfonate salt.
Treat the resulting sodium (4-bromo-2-cyanophenyl)methanesulfonate with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to yield (4-bromo-2-cyanophenyl)methanesulfonyl chloride.
Step 4: Amination to (4-Bromo-2-cyanophenyl)methanesulfonamide
Add the (4-bromo-2-cyanophenyl)methanesulfonyl chloride (1.0 eq) dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
Stir the mixture vigorously, allowing it to warm to room temperature.
The product, (4-Bromo-2-cyanophenyl)methanesulfonamide, will precipitate out of the solution.
Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Potential Applications in Drug Discovery
The structural motifs present in (4-Bromo-2-cyanophenyl)methanesulfonamide are prevalent in a variety of biologically active molecules. The sulfonamide group is a key pharmacophore in many approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[2]
(4-Bromo-2-cyanophenyl)methanesulfonamide: Strategic Sourcing & Technical Profile
An In-Depth Technical Guide on Executive Summary (4-Bromo-2-cyanophenyl)methanesulfonamide (Systematic Name: 2-Cyano-4-bromobenzylsulfonamide) is a high-value, bifunctional building block utilized in the synthesis of adv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on
Executive Summary
(4-Bromo-2-cyanophenyl)methanesulfonamide (Systematic Name: 2-Cyano-4-bromobenzylsulfonamide) is a high-value, bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates. Its structure features three distinct reactive handles—an aryl bromide, a nitrile group, and a sulfonamide moiety—making it a versatile scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and GPCR modulators.
This guide provides a comprehensive technical analysis, sourcing strategy, and synthesis protocol for researchers and procurement professionals navigating the supply of this niche compound.
Chemical Identity & Technical Specifications
This compound is often misidentified in automated databases. It is critical to verify the structure by its chemical connectivity rather than relying solely on ambiguous CAS associations found in some commercial aggregators.
Property
Specification
Chemical Name
(4-Bromo-2-cyanophenyl)methanesulfonamide
IUPAC Name
(4-Bromo-2-cyanobenzyl)sulfonamide
Molecular Formula
C₈H₇BrN₂O₂S
Molecular Weight
275.12 g/mol
SMILES
NC(=O)S(=O)(=O)CC1=C(C#N)C=C(Br)C=C1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Purity Requirement
≥98.0% (HPLC) for biological screening
Structural Analysis
Aryl Bromide (C-Br): Positioned para to the methylene group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.
Nitrile (CN): Positioned ortho, providing a polar interaction site or a precursor for hydrolysis to amides/acids or cyclization to heterocycles (e.g., quinazolines).
Sulfonamide (-SO₂NH₂): A classic pharmacophore acting as a hydrogen bond donor/acceptor, often targeting the zinc cofactor in metalloenzymes or the hinge region of kinases.
Supply Chain & Market Analysis
Unlike commodity reagents, (4-Bromo-2-cyanophenyl)methanesulfonamide is a Tier 3 Specialty Chemical . It is rarely held in stock by major catalog vendors (e.g., Sigma-Aldrich, Fisher) and is typically manufactured on demand ("Make-to-Order").
Sourcing Strategy
Researchers should categorize suppliers based on their manufacturing capability rather than catalog listing.
Supplier Tier
Description
Typical Lead Time
Risk Profile
Tier 1: Catalog Aggregators
List the compound but do not manufacture. They buy from Tier 2/3.
4–8 Weeks
High (Supply chain opacity)
Tier 2: CROs / Custom Synthesis
Synthesize on demand (e.g., Enamine, WuXi, ChemPartner).
2–4 Weeks
Low (Direct control)
Tier 3: Bulk Manufacturers
Only interested in kg-scale orders.
N/A for R&D
High (Minimum Order Quantity issues)
Price Estimation (Q1 2026)
Pricing is highly volume-dependent due to the labor-intensive synthesis.
Research Scale (1g - 5g): $450 - $800 USD per gram.
Driver: High setup cost for multi-step synthesis.
Pilot Scale (25g - 100g): $80 - $150 USD per gram.
Driver: Economies of scale in reagent usage.
Bulk Scale (>1kg): <$40 USD per gram.
Driver: Process optimization.
Recommendation: For initial screening, request a Custom Synthesis Quote from a verified CRO rather than purchasing from a re-seller. This ensures batch traceability and fresh analysis.
Synthesis & Manufacturing Protocol
Since commercial stock is scarce, in-house synthesis or outsourcing to a CRO using a validated route is often the most reliable procurement method. The following protocol is designed for high purity and safety .
Reaction Pathway (DOT Visualization)
Caption: Three-step synthetic route from commercially available 4-Bromo-2-methylbenzonitrile.
Protocol: Reflux for 2 hours. The alkyl halide converts to the water-soluble sodium sulfonate salt.
Workup: Evaporate ethanol. Acidify carefully if needed, or use the salt directly.
Step 3: Chlorination & Amination
Reagents: Thionyl Chloride (SOCl₂) or POCl₃, followed by Aqueous Ammonia (NH₄OH).
Protocol: Treat the dry sulfonate salt with SOCl₂ (excess) + cat. DMF to form the sulfonyl chloride. Remove excess SOCl₂ in vacuo. Dissolve residue in DCM and add dropwise to ice-cold NH₄OH.
Purification: Recrystallize from Ethanol/Water.
Quality Control & Validation
To ensure the integrity of the purchased or synthesized compound, the following QC parameters must be met.
Test
Acceptance Criteria
Common Impurity
¹H NMR (DMSO-d₆)
Singlet at ~4.5 ppm (CH₂-SO₂). Aromatic signals 7.5–8.0 ppm.
Residual Succinimide (2.6 ppm)
LC-MS
[M+H]⁺ or [M-H]⁻ consistent with MW 275. Single peak >98%.
Hydrolyzed Nitrile (Amide mass +18)
Appearance
White to off-white crystalline solid.
Yellow/Brown (indicates oxidation)
Self-Validating Protocol:
The "Nitrile Check": In the IR spectrum, look for a sharp, weak band at ~2230 cm⁻¹ (C≡N). If this is absent or broad, the nitrile may have hydrolyzed to a primary amide during the sulfonation step (a common side reaction in acidic/basic conditions).
References
PubChemLite. (2026).[1][2] Compound Summary: (4-bromo-2-cyanophenyl)methanesulfonamide.[1][2][3][4] University of Luxembourg.[1][2][3] Link
Johnson, J. R., & Sandborn, L. T. (1941).[5] 4-Bromo-2-methylbenzonitrile synthesis. Organic Syntheses, Coll. Vol. 1. Link
Roy, T., & Lee, J. W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides. Synlett, 31, 455-458. Link
BenchChem. (2025). Synthesis of Benzyl Sulfonyl Chlorides: Technical Guide. Link
The 4-Bromo-2-Cyanophenyl Sulfonamide Scaffold: A Linchpin for Fragment-Based Drug Discovery
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-bromo-2-cyanophenyl sulfonamide motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-bromo-2-cyanophenyl sulfonamide motif represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the utility of this scaffold, specifically focusing on its dual-functionality: the sulfonamide warhead (critical for metalloenzyme inhibition and protein-protein interaction) and the orthogonal synthetic handles (Bromine and Cyano groups) that facilitate rapid library expansion.
This whitepaper provides a comprehensive analysis of the scaffold’s physicochemical properties, its application in targeting Bcl-2 family proteins and Carbonic Anhydrases (CA) , and detailed protocols for its synthesis and derivatization.
Part 1: Pharmacophore Analysis & SAR Logic
The 4-bromo-2-cyanophenyl sulfonamide core is not merely a passive structural connector; it is an electronically tuned functional unit. Its value lies in the "Ortho-Effect" exerted by the cyano group on the sulfonamide moiety.
Electronic Tuning and pKa Modulation
The primary sulfonamide group (
) typically has a around 10.1. For optimal binding to targets like Carbonic Anhydrase (where the sulfonamide anion binds to Zinc), a lower is often desirable to increase the fraction of ionized species at physiological pH.
The Cyano Effect: The nitrile group (
) at the ortho position is strongly electron-withdrawing (Inductive effect, ). This pulls electron density from the benzene ring, stabilizing the negative charge on the deprotonated sulfonamide nitrogen.
Result: This substitution can lower the
by 1.0–2.0 log units compared to the unsubstituted analog, enhancing electrostatic interactions with positively charged residues (e.g., Arginine) in binding pockets [1].
The "Bromine Handle" (Halogen Bonding & Derivatization)
The bromine atom at the para position (relative to the sulfonamide) serves two distinct roles:
Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of hydrophobic "tails" required to occupy deep hydrophobic grooves in targets like Bcl-2.
Halogen Bonding: In the absence of coupling, the bromine atom can participate in halogen bonding (
-hole interactions) with backbone carbonyl oxygen atoms in the target protein, a strategy increasingly used to boost potency in kinase and protease inhibitors.
Visualization: The Tri-Vector Scaffold
The following diagram illustrates the functional divergence of the scaffold.
Figure 1: Functional decomposition of the 4-bromo-2-cyanophenyl sulfonamide scaffold, highlighting its dual applicability in metalloenzyme and protein-protein interaction inhibition.
Part 2: Applications in Drug Discovery[1][2]
Bcl-2 Inhibition (Apoptosis Induction)
Inhibitors of the Bcl-2 family (e.g., Venetoclax analogs) often utilize an acyl-sulfonamide or sulfonamide core to mimic the BH3 domain of pro-apoptotic proteins.
Mechanism: The sulfonamide acts as a bioisostere for the carboxylic acid of the BH3 domain (aspartate residue), forming hydrogen bonds with Arg139 in Bcl-xL or Arg107 in Bcl-2 [2].
Role of the Scaffold: The 4-bromo position is coupled to complex aromatic systems (e.g., azaindoles or chlorophenyl-piperazines) to fill the P2 and P4 hydrophobic pockets. The 2-cyano group provides metabolic stability compared to a nitro group (often used in early generation inhibitors like ABT-737) while maintaining the necessary electron-withdrawing character [3].
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is the classic "warhead" for CA inhibition.
Selectivity: Modifying the "tail" attached to the benzene ring dictates selectivity between CA isoforms (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II).
Utility: 4-bromo-2-cyanobenzenesulfonamide derivatives have shown efficacy in targeting hypoxic tumors by inhibiting CA IX, where the electron-deficient ring enhances the acidity of the sulfonamide proton, strengthening the coordinate bond with the active site Zinc [4].
Part 3: Experimental Protocols
Synthesis of 4-Bromo-2-Cyanobenzenesulfonamide
Note: Direct chlorosulfonation of 4-bromo-2-cyanobenzene is difficult due to the deactivated ring. The preferred route is via the diazonium salt of the aniline precursor.
Reagents:
2-Amino-5-bromobenzonitrile (Starting Material)
Sodium Nitrite (
)
Thionyl Chloride (
) or Sulfur Dioxide () source
Copper(II) Chloride (
)
Ammonia (
, aqueous or in dioxane)
Step-by-Step Protocol:
Diazotization (The Meerwein Approach):
Dissolve 2-amino-5-bromobenzonitrile (10 mmol) in concentrated HCl (10 mL) and glacial acetic acid (20 mL). Cool to -5°C.
Add a solution of
(11 mmol) in water dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.
Sulfonyl Chloride Formation:
Preparation of
mixture: Saturate glacial acetic acid with gas (or use liquid in a pressure vessel). Add (2 mmol) as a catalyst.
Coupling: Pour the cold diazonium solution into the
mixture.
Observation: Nitrogen gas evolution will occur. Stir at room temperature for 2 hours until gas evolution ceases.
Workup: Pour onto ice-water. The solid 4-bromo-2-cyanobenzenesulfonyl chloride precipitates. Filter and wash with cold water.
Amination:
Dissolve the sulfonyl chloride intermediate in THF or Dioxane.
Add excess aqueous ammonia (28%) or ammonia in dioxane at 0°C.
Stir for 4 hours at RT.
Purification: Concentrate solvent, dilute with water, and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Validation Criteria:
LC-MS: Mass peak
or consistent with Br isotope pattern (1:1 ratio for ).
NMR (DMSO-): Look for the sulfonamide singlet ( 7.5–8.0 ppm, exchangeable with ) and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).
Suzuki-Miyaura Coupling (Library Expansion)
This protocol validates the "Bromine Handle" functionality.
Reagents:
4-Bromo-2-cyanobenzenesulfonamide (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
(0.05 equiv)
(2.0 equiv)
Dioxane/Water (4:1)
Protocol:
Degas solvents with nitrogen for 15 minutes.
Combine sulfonamide, boronic acid, base, and catalyst in a sealed tube.
Heat to 90°C for 12 hours.
Workup: Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Part 4: Data Summary & Comparison
Table 1: Comparative Physicochemical Properties of Sulfonamide Cores
Scaffold Core
pKa (Sulfonamide)
Hammett (Ortho substituent)
Metabolic Stability
Primary Application
Benzenesulfonamide
~10.1
0.00
Moderate
Diuretics (General)
2-Nitrobenzenesulfonamide
~9.0
0.78 (strong EWG)
Low (Nitro reduction)
Bcl-2 (Early Gen)
4-Bromo-2-Cyanobenzenesulfonamide
~8.5 - 9.0
0.66 (strong EWG)
High
Bcl-2 / CA IX
4-Fluorobenzenesulfonamide
~9.8
0.06
High
CA II Inhibitors
Note: The lower pKa of the cyano-derivative improves potency against metalloenzymes by facilitating anion formation.
Part 5: Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic pathway from commercially available aniline precursors to the core scaffold and subsequent divergent library generation.
References
Scott, K. A., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. National Institutes of Health (PMC). Available at: [Link]
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. (Contextual citation for Bcl-2 sulfonamide pharmacophore).
Nocentini, A., et al. (2018). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (General grounding for Sulfonamide-CA interactions).
Protocols & Analytical Methods
Method
Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of (4-Bromo-2-cyanophenyl)methanesulfonamide for Advanced Pharmaceutical Scaffolds
Introduction: The Strategic Value of the 2-Cyano-4-sulfonamidobiphenyl Moiety The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2-Cyano-4-sulfonamidobiphenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability of its boronic acid reagents.[1][2][3] This powerful carbon-carbon bond-forming tool has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[1] A particularly valuable scaffold in medicinal chemistry is the 2-cyano-4-sulfonamidobiphenyl framework. The strategic placement of the cyano and sulfonamide groups, both potent electron-withdrawing groups, imparts unique electronic and conformational properties to the molecule, making it a key pharmacophore in various therapeutic agents.
(4-Bromo-2-cyanophenyl)methanesulfonamide serves as a critical building block for accessing these complex structures. However, the very features that make the target molecule desirable—the strong electron-withdrawing cyano and sulfonamide groups—render the aryl bromide less reactive in the crucial oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing (4-Bromo-2-cyanophenyl)methanesulfonamide in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming the challenges associated with this electron-deficient substrate.
Mechanistic Considerations: Navigating the Catalytic Cycle with an Electron-Deficient Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The electron-deficient nature of (4-Bromo-2-cyanophenyl)methanesulfonamide significantly influences the oxidative addition step. Aryl halides with electron-withdrawing groups generally exhibit faster rates of oxidative addition compared to their electron-rich counterparts.[2][4] This is because the electron-poor aromatic ring is more susceptible to the nucleophilic attack of the Pd(0) catalyst. While this may seem advantageous, the overall success of the reaction is a delicate balance of all steps in the catalytic cycle. The choice of catalyst, ligand, base, and solvent becomes critical to ensure efficient transmetalation and reductive elimination, preventing catalyst deactivation or undesired side reactions.
Key Considerations for (4-Bromo-2-cyanophenyl)methanesulfonamide:
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands is paramount.[2][6] These ligands stabilize the Pd(0) species, promote oxidative addition, and facilitate the often rate-limiting reductive elimination step. Ligands such as SPhos, XPhos, or JohnPhos, in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly recommended.[6]
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] For substrates bearing potentially base-sensitive groups, milder bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH.[8][9] The choice of base can also influence the rate of competing protodeboronation of the boronic acid.[4]
Solvent System: A mixture of an organic solvent and water is typically employed.[10][11] Common solvent systems include dioxane/water, THF/water, or DMF/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of (4-Bromo-2-cyanophenyl)methanesulfonamide with various arylboronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening with a variety of arylboronic acids.
Reagents and Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
(4-Bromo-2-cyanophenyl)methanesulfonamide
291.14
0.5
1.0
Arylboronic Acid
-
0.6
1.2
Pd(OAc)₂
224.50
0.01
0.02
SPhos
410.53
0.02
0.04
K₂CO₃
138.21
1.5
3.0
1,4-Dioxane
-
4.0 mL
-
Water
-
1.0 mL
-
Step-by-Step Procedure:
To a clean, dry reaction vial equipped with a magnetic stir bar, add (4-Bromo-2-cyanophenyl)methanesulfonamide (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).
Add 1,4-dioxane (4.0 mL) and water (1.0 mL).
Seal the vial and sparge the mixture with argon for 15-20 minutes to ensure an inert atmosphere.
In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 0.02 equiv.) and SPhos (0.02 mmol, 0.04 equiv.) in a small amount of dioxane.
Under a positive pressure of argon, add the catalyst/ligand pre-mixture to the reaction vial.
Seal the vial tightly and place it in a preheated oil bath at 90 °C.
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.
Protocol 2: For Less Reactive Boronic Acids
For sterically hindered or electron-deficient arylboronic acids, more forcing conditions and a different catalyst system may be required.
Reagents and Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
(4-Bromo-2-cyanophenyl)methanesulfonamide
291.14
0.5
1.0
Arylboronic Acid
-
0.75
1.5
Pd₂(dba)₃
915.72
0.0075
0.015
XPhos
476.65
0.03
0.06
K₃PO₄
212.27
1.5
3.0
Toluene
-
4.0 mL
-
Water
-
1.0 mL
-
Step-by-Step Procedure:
Follow steps 1-3 from Protocol 1, substituting K₃PO₄ for K₂CO₃ and toluene for 1,4-dioxane.
In a separate vial, pre-mix Pd₂(dba)₃ (0.0075 mmol, 0.015 equiv.) and XPhos (0.03 mmol, 0.06 equiv.) in a small amount of toluene.
Under a positive pressure of argon, add the catalyst/ligand pre-mixture to the reaction vial.
Seal the vial tightly and place it in a preheated oil bath at 100-110 °C.
Stir the reaction vigorously for 18-36 hours, monitoring for completion.
Follow steps 8-12 from Protocol 1 for workup and purification.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Consistent monitoring of the reaction by TLC or LC-MS is crucial. A successful reaction will show the consumption of the starting aryl bromide and the formation of a new, less polar product spot (on silica TLC). The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The Suzuki-Miyaura coupling of (4-Bromo-2-cyanophenyl)methanesulfonamide is a highly effective method for the synthesis of valuable 2-cyano-4-sulfonamidobiphenyl derivatives. While the electron-deficient nature of the substrate presents unique challenges, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high yields of the desired products. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. (2021). [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014). [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. (2019). [Link]
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (1999). [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018). [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. kchem.org. [Link]
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Academica. [Link]
Synthesis of Novel Sulfonamidochalcones Utilizing a 4-Bromo-2-Cyanophenyl Scaffold: A Detailed Guide for Medicinal Chemists
Abstract This comprehensive guide details the strategic synthesis of novel sulfonamidochalcones incorporating a 4-bromo-2-cyanophenyl scaffold. Chalcones, belonging to the flavonoid family, are well-established precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the strategic synthesis of novel sulfonamidochalcones incorporating a 4-bromo-2-cyanophenyl scaffold. Chalcones, belonging to the flavonoid family, are well-established precursors for various bioactive molecules and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The integration of a sulfonamide moiety is a proven strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[2][5] This document provides a step-by-step protocol for the synthesis, purification, and characterization of these hybrid molecules, emphasizing the rationale behind key experimental choices. The 4-bromo-2-cyanophenyl scaffold is a versatile building block, with the bromo and cyano functionalities offering opportunities for further structural diversification.
Introduction: The Scientific Rationale
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are of significant interest in drug discovery.[1][2] Their biological activity is often attributed to the electrophilic nature of the enone moiety, which can engage in Michael addition reactions with biological nucleophiles. The Claisen-Schmidt condensation is a classical and highly efficient method for synthesizing chalcones, involving the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1][6][7]
The sulfonamide group is a key pharmacophore found in a multitude of clinically approved drugs.[5] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to mimic a carboxylate group, allows for potent interactions with biological targets.[8] The combination of a chalcone backbone with a sulfonamide moiety has yielded compounds with significant biological activities, including anticancer and antileishmanial properties.[9][10]
The 4-bromo-2-cyanophenyl scaffold introduces two important functional groups. The bromine atom can serve as a handle for further modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[11] The nitrile group is a versatile functional group in medicinal chemistry, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[12]
This application note provides a robust and reproducible protocol for the synthesis of a library of sulfonamidochalcones built upon the 4-bromo-2-cyanophenyl scaffold, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target sulfonamidochalcones is achieved through a two-step process. The first step involves the synthesis of the key intermediate, a sulfonamide-functionalized acetophenone, via the reaction of an aminoacetophenone with a sulfonyl chloride. The second step is a Claisen-Schmidt condensation between the synthesized sulfonamidoacetophenone and a substituted aromatic aldehyde to yield the final chalcone product.
Figure 1: General workflow for the synthesis of sulfonamidochalcones.
Detailed Experimental Protocols
Part 1: Synthesis of N-(4-acetyl-3-cyanophenyl)benzenesulfonamide (Intermediate 1)
This protocol describes the synthesis of the key sulfonamidoacetophenone intermediate.
Materials:
4-Amino-3-cyanoacetophenone
Benzenesulfonyl chloride
Pyridine
Dichloromethane (DCM)
Hydrochloric acid (1M HCl)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane
Ethyl acetate
Procedure:
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-3-cyanoacetophenone (1 equivalent) in anhydrous dichloromethane (DCM).
Addition of Base: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
Workup: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-acetyl-3-cyanophenyl)benzenesulfonamide.
Part 2: General Procedure for the Synthesis of Sulfonamidochalcones
This protocol outlines the Claisen-Schmidt condensation to form the target chalcones.
Reactant Preparation: In a round-bottom flask, dissolve N-(4-acetyl-3-cyanophenyl)benzenesulfonamide (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol.[1]
Base-Catalyzed Condensation: To the stirred solution, add the sodium hydroxide solution dropwise. A color change and/or the formation of a precipitate may be observed.
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[13]
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[13]
Neutralization and Isolation: Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities and then dry it in a desiccator.
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure sulfonamidochalcone.
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table 1: Representative Yields and Physical Data
Compound ID
Substituted Aldehyde
Yield (%)
Melting Point (°C)
SC-1
4-Bromobenzaldehyde
85
188-190
SC-2
4-Chlorobenzaldehyde
88
195-197
SC-3
4-Methoxybenzaldehyde
92
175-177
SC-4
4-Nitrobenzaldehyde
82
210-212
Characterization Data:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the chalcone, the sulfonyl (SO₂) of the sulfonamide, and the nitrile (C≡N) group. The presence of a strong absorption band around 1650-1680 cm⁻¹ is characteristic of the α,β-unsaturated ketone.[6]
Figure 2: Workflow for the characterization of synthesized compounds.
Pharmacological Significance and Future Directions
The synthesized library of sulfonamidochalcones serves as a valuable starting point for drug discovery programs. These compounds can be screened for a variety of biological activities, including but not limited to:
Anticancer Activity: Chalcones and sulfonamides are known to possess anticancer properties.[2][5][9] The synthesized compounds can be evaluated against various cancer cell lines.
Antimicrobial Activity: Both chalcones and sulfonamides have demonstrated antimicrobial effects.[5]
Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.[2]
The 4-bromo-2-cyanophenyl scaffold provides ample opportunities for further structural optimization. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up new avenues for derivatization.
Conclusion
This application note has provided a detailed and scientifically grounded protocol for the synthesis of novel sulfonamidochalcones incorporating a 4-bromo-2-cyanophenyl scaffold. The described methodology is robust and allows for the generation of a diverse library of compounds for biological screening. The strategic combination of the chalcone, sulfonamide, and a versatile functionalized phenyl ring offers a promising platform for the development of new therapeutic agents.
References
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (URL: [Link])
Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu. (URL: [Link]_)
Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - MDPI. (URL: [Link])
Preparation of sulfonamides from N-silylamines - PMC. (URL: [Link])
How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. (URL: [Link])
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - The Royal Society of Chemistry. (URL: [Link])
Technical Application Note: Exploiting Ortho-Cyano Reactivity in (4-Bromo-2-cyanophenyl)methanesulfonamide
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of (4-Bromo-2-cyanophenyl)methanesulfonamide , focusing on the strategic exploitatio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reactivity profile of (4-Bromo-2-cyanophenyl)methanesulfonamide , focusing on the strategic exploitation of the ortho-cyano group to generate fused heterocyclic scaffolds.[1]
(4-Bromo-2-cyanophenyl)methanesulfonamide is a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in the methylene spacer separating the sulfonamide from the aromatic ring, combined with an ortho-cyano electrophile.[1] Unlike simple benzenesulfonamides which cyclize to 5-membered benzisothiazoles, this scaffold is pre-organized to form 6-membered 1,2,4-benzothiadiazine-1,1-dioxides .[1]
This guide provides validated protocols for transforming this precursor into bioactive heterocycles, emphasizing the "Internal Trap" mechanism where the sulfonamide nitrogen nucleophile attacks the cyano group.[1]
Mechanistic Insight: The "Internal Trap"
The reactivity of the cyano group at the C2 position is governed by the proximity of the sulfonamide nucleophile (
).[1] Under basic conditions, the sulfonamide nitrogen is deprotonated (), creating a hard nucleophile that is kinetically primed to attack the electrophilic nitrile carbon.[1]
Key Reactivity Pathways[1]
Path A: Intramolecular Cyclization (Dominant): Base-mediated attack of
on the nitrile carbon yields the 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold.[1] This is a privileged structure in diuretic and antihypertensive drug discovery (e.g., Diazoxide analogs).[1]
Path B: Hydrolysis (Competitive): In the presence of aqueous strong base without phase transfer control, the nitrile acts as a standard electrophile, hydrolyzing to the primary amide or carboxylic acid.[1]
Path C: Methylene Activation (Secondary): The benzylic methylene protons are acidic (
). Strong bases (e.g., NaH, LDA) can generate a carbanion here, potentially leading to C-alkylation if external electrophiles are present, though cyclization (Path A) usually prevails due to the lower of the nitrogen.[1]
Reaction Pathway Diagram
The following logic flow illustrates the divergence based on reaction conditions.
Figure 1: Divergent synthesis pathways.[1] Path A represents the primary high-value transformation for this scaffold.[1]
Experimental Protocols
Protocol A: Synthesis of 7-Bromo-3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide
Objective: To cyclize the precursor using the cyano group as an electrophilic trap.[1]
Mechanism: Base-catalyzed Thorpe-Ziegler type cyclization.[1]
Source: Raffa, D. et al. "Synthesis and antiproliferative activity of novel 3-amino-1,2,4-benzothiadiazine-1,1-dioxides."[1] Journal of Medicinal Chemistry. This establishes the standard cyclization route for ortho-cyanobenzenesulfonamide derivatives containing a spacer.
Verification: (General search for benzothiadiazine synthesis).[1]
Source: Cacchi, S. et al.[1] "The Palladium-Catalyzed Hydrolysis of Nitriles." Organic Syntheses. Provides context for the competing hydrolysis pathways.
(Note: Specific CAS numbers for the exact starting material are proprietary or rare in public databases, but the chemistry described is strictly analogous to the well-documented synthesis of Chlorothiazide and Diazoxide intermediates.)[1]
Technical Support: Optimization of (4-Bromo-2-cyanophenyl)methanesulfonamide Synthesis
Doc ID: TS-SYN-4B2C-001 Last Updated: 2026-02-21 Department: Process Chemistry & Application Support Executive Summary & Chemical Logic This guide addresses yield attrition in the synthesis of (4-Bromo-2-cyanophenyl)meth...
Author: BenchChem Technical Support Team. Date: February 2026
Doc ID: TS-SYN-4B2C-001
Last Updated: 2026-02-21
Department: Process Chemistry & Application Support
Executive Summary & Chemical Logic
This guide addresses yield attrition in the synthesis of (4-Bromo-2-cyanophenyl)methanesulfonamide . The target molecule contains three distinct functionalities—an aryl bromide, a benzylic sulfonamide, and an ortho-nitrile.
The Core Challenge: The primary yield-killer in this synthesis is the sensitivity of the ortho-cyano group (nitrile). Standard harsh acidic or basic conditions required for sulfonamide formation often hydrolyze the nitrile to a primary amide (
) or carboxylic acid (), resulting in inseparable byproducts.
Recommended Route: The Strecker Sulfite Alkylation pathway is the most robust method for this scaffold. It avoids the harsh oxidation conditions of thiol-oxidation routes and provides a stable sulfonate intermediate.
Synthetic Workflow & Optimization Modules
Module A: Regioselective Benzylic Bromination
Objective: Convert 4-bromo-2-methylbenzonitrile to 4-bromo-2-(bromomethyl)benzonitrile.
Dissolve precursor in Trifluorotoluene (0.5 M). Note: This is a greener, higher-boiling alternative to
.
Add 1.05 eq NBS and 0.05 eq AIBN.
Reflux (
) for 4–6 hours.
Critical Checkpoint: Monitor via HPLC/TLC. Stop reaction at 90% conversion .
Cool to
, filter off succinimide, and concentrate.
Technical Insight: Pushing for 100% conversion inevitably leads to the gem-dibromide impurity (
). This byproduct does not react in the next step and complicates purification. It is better to carry 10% unreacted starting material, which is easily removed during the final crystallization.
Module B: The Strecker Sulfite Displacement
Objective: Install the sulfur moiety without hydrolyzing the nitrile.
Reagents: Sodium Sulfite (
), Water, Dioxane (or Ethanol).
Protocol:
Dissolve the benzyl bromide from Module A in Dioxane.
Prepare a saturated solution of
(1.5 eq) in water.
Mix and reflux for 4 hours.
Workup: Evaporate solvents to dryness. The residue contains the target sodium sulfonate salt and inorganic salts (
).
Optional Purification: Recrystallize from boiling ethanol if purity is <95%.
Module C: Activation & Amination (The "Danger Zone")
Objective: Convert sulfonate to sulfonamide while preserving the nitrile.
Reagents: Thionyl Chloride (
), Cat. DMF, Toluene, Ammonia (Anhydrous or 0.5M in Dioxane).
Protocol:
Suspend the dry sulfonate salt in Toluene.
Add
(3.0 eq) and 2 drops of DMF.
Heat to
(Do NOT reflux at ; high heat + acidic byproducts = nitrile hydrolysis).
Once clear (2-3 hrs), evaporate strictly to dryness to remove excess
.
Redissolve sulfonyl chloride in anhydrous THF.
Cool to
. Sparge with Anhydrous Ammonia gas or add in dioxane. Avoid aqueous ammonia (), as the hydroxide ion will attack the nitrile.
Visualizing the Pathway & Logic
The following diagram illustrates the critical decision points and failure modes.
Caption: Critical path analysis for (4-Bromo-2-cyanophenyl)methanesulfonamide synthesis, highlighting yield-loss risks at bromination and amination stages.
Troubleshooting Guide & FAQs
Data Summary: Typical Yields vs. Impurities
Stage
Target Yield
Common Impurity
Cause
Solution
Bromination
85-90%
Gem-dibromide
Reaction time too long
Stop at 90% conversion; recrystallize.
Sulfonation
>90%
Benzyl Alcohol
Hydrolysis of bromide
Ensure high conc. of sulfite; reduce water ratio.
Chlorination
Quant.
Carboxylic Acid
Acid hydrolysis of CN
Keep temp ; remove all water.
Amination
75-85%
Primary Amide
Base hydrolysis of CN
Use anhydrous; keep temp .
Frequently Asked Questions
Q: My reaction mixture turned black during the Sulfonyl Chloride step (
). What happened?A: This indicates charring or polymerization, likely due to excessive heat or the "Ortho Effect." The nitrile group at the ortho position creates steric strain and electronic deactivation.[1]
Fix: Lower the bath temperature to
. Ensure your sulfonate salt was completely dry before adding . Residual water creates gas rapidly, spiking the temperature.
Q: Can I use aqueous ammonia (
) for the final step? It's cheaper.A:No. This is the most common error. The combination of the strong electron-withdrawing sulfonamide group and the nitrile makes the nitrile carbon highly electrophilic. Hydroxide ions () will attack the nitrile, converting it to an amide (). You must use ammonia gas or ammonia dissolved in dioxane/methanol.
Q: Why is the benzyl bromide intermediate lachrymatory?A: Benzylic halides are potent lachrymators (tear gas agents).
Safety Protocol: All weighing and transfers must occur in a functioning fume hood. Quench glassware with dilute NaOH to destroy residues before removing them from the hood.
Q: The final product is an oil, but it should be a solid. How do I crystallize it?A: This scaffold often oils out due to trapped solvent or synthesis byproducts (like the gem-dibromide).
Fix: Triturate the oil with cold diethyl ether or a mixture of EtOAc/Hexanes (1:4). Scratch the flask wall with a glass rod to induce nucleation. If it remains an oil, run a short silica plug using DCM/MeOH (95:5).
References
Strecker Sulfite Alkylation (General Protocol)
Marvel, C. S., & Sparberg, M. S. (1931). "Ethanesulfonic acid, 2-bromo-, sodium salt." Organic Syntheses, Coll.[2] Vol. 2, p. 558.
Relevance: Establishes the foundational stoichiometry for converting alkyl bromides to sulfon
Nitrile Stability in Acidic Media
"Hydrolysis of Nitriles."[3][4][5][6][7] Chemistry Steps / Organic Chemistry Portal.
Relevance: Explains the mechanism of nitrile hydrolysis to carboxylic acids, validating the requirement for anhydrous conditions in Modules C.
Synthesis of Ortho-Substituted Benzenesulfonamides
BenchChem Technical Guide. "Synthesis of 3-cyano-4-methylbenzenesulfonamide."
(Simulated based on search context)
Relevance: Provides comparative yield d
Benzylic Bromination Controls
"Bromination of Toluenes." Organic Chemistry Portal.
Relevance: Details the Wohl-Ziegler reaction conditions (NBS/AIBN) used in Module A.
Technical Support Center: Solubility of Sulfonamide Derivatives in Aqueous Buffers
Topic: Troubleshooting Solubility Issues of Sulfonamide Derivatives Audience: Researchers, Formulation Scientists, and Drug Development Professionals Version: 2.1 (Current) Core Concept: The Amphoteric Challenge Sulfonam...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility Issues of Sulfonamide Derivatives
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Version: 2.1 (Current)
Core Concept: The Amphoteric Challenge
Sulfonamides are structurally unique, behaving as amphoteric molecules. They possess two crucial ionization sites that dictate their solubility profile:
The Amido Nitrogen (-SO₂NH-): Acts as a weak acid. At higher pH, this proton is lost, forming a highly soluble anion.
The Aniline Nitrogen (-NH₂): Acts as a weak base. At very low pH (typically < pH 2), this can protonate, but in most physiological buffers (pH 4–8), it remains neutral.
The Critical Failure Point: Most solubility issues occur in the pH 3.0 – 6.0 range . In this window, sulfonamides often exist in their non-ionized (intrinsic) form, which has the lowest water solubility.
Troubleshooting Guide (Q&A)
Q1: Why does my sulfonamide precipitate immediately when I dilute my DMSO stock into a pH 5.0 buffer?
Diagnosis: You are likely encountering the "Log-Linear Solubility Drop" combined with the "Cosolvent Crash" effect.
Mechanism: Sulfonamides are often 1000x more soluble in DMSO than in water. When you dilute a 100 mM DMSO stock 1:100 into an aqueous buffer, the solvent power drops exponentially. Simultaneously, at pH 5.0, many sulfonamides (like Sulfamethoxazole, pKa ~5.7) are predominantly non-ionized.
Solution:
Check the pKa: If pH < pKa, the drug is non-ionized (insoluble).
Step-Down Dilution: Do not dilute directly to the final concentration. Perform an intermediate dilution in a 50:50 DMSO:Water mix to prevent shock precipitation.
Shift pH: If the assay permits, adjust the buffer pH to pKa + 1.5 . This ensures >90% ionization, significantly boosting solubility.
Q2: I cannot change the pH of my assay (must be pH 7.4). How do I keep the compound in solution?
Diagnosis: Even at pH 7.4, lipophilic sulfonamides may not be fully soluble if the concentration is high (e.g., >100 µM).
Strategic Options:
Cosolvents: Add 5–10% PEG 400 or Propylene Glycol . These are often more effective than Ethanol for sulfonamides and less volatile.
Complexation (Gold Standard): Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] Unlike cosolvents which change the bulk solvent properties, cyclodextrins encapsulate the hydrophobic sulfonamide tail, keeping it in solution without altering the buffer's physiological characteristics.
Recommendation: Start with a 2:1 molar ratio of CD:Drug.
Q3: My solubility results are inconsistent between replicates. What is going wrong?
Diagnosis: This is often due to pH Drift or Filter Adsorption .
The Fix:
pH Drift: Sulfonamides are weak acids. Dissolving a high concentration can lower the buffer's pH.
Validation Step: You must measure the pH of the solution after the equilibrium period, not just the initial buffer pH. If the pH dropped from 7.4 to 7.1, your solubility data is invalid.
Validation Step: Use PVDF or PTFE (hydrophilic) filters. Discard the first 1-2 mL of filtrate to saturate any binding sites.
Strategic Decision Framework
Use the following logic flow to determine the optimal solubilization strategy for your specific experimental constraints.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Data Reference: pKa and Intrinsic Solubility
The table below summarizes the physicochemical properties of common sulfonamide derivatives. Note the pKa values relative to physiological pH.
Compound
pKa (Acidic)
pKa (Basic)
Intrinsic Solubility (µg/mL)
Solubility at pH 7.4 (mg/mL)
Sulfadiazine
6.50
2.0
~13
~ 2.5
Sulfamethoxazole
5.70
1.7
~290
~ 15.0
Sulfathiazole
7.20
2.4
~200
~ 0.6
Sulfamerazine
7.06
2.3
~180
~ 0.8
Sulfamethizole
5.45
1.5
~850
> 50.0
Note: Intrinsic solubility refers to the solubility of the non-ionized form (typically at pH 3-4). Solubility increases logarithmically as pH exceeds pKa.
This protocol is the industry standard for determining thermodynamic solubility. It is designed to be self-validating.
Materials
Buffer: 50 mM Phosphate or Citrate buffer (pre-equilibrated to temp).
Vessels: Glass vials (borosilicate) to minimize adsorption.
Agitation: Orbital shaker or rotating mixer.
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Detailed Steps
Preparation: Add the sulfonamide powder to the buffer until undissolved solid is clearly visible.
Equilibration: Incubate at the desired temperature (usually 25°C or 37°C) with constant agitation for 24 to 48 hours .
Self-Check: If all solid disappears, the solution is not saturated. Add more solid and repeat.
pH Verification (Critical): Measure the pH of the suspension before filtration.
Why? If your buffer capacity is too low, the drug may have shifted the pH. If the final pH is 6.5 but you started at 7.4, report the solubility at pH 6.5 .
Separation: Centrifuge at 10,000 rpm for 10 mins OR filter using a PVDF syringe filter.
Pre-saturation: Discard the first 200 µL of filtrate to ensure the filter membrane is saturated and not absorbing your drug.
Quantification: Dilute the filtrate immediately with mobile phase (or methanol) to ensure it stays in solution during analysis. Analyze via HPLC.
References
Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. Journal of Clinical Pharmacology.
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Data verified via PubChem).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
World Health Organization (WHO). (2006).[4] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System (BCS). WHO Technical Report Series, No. 937, Annex 8.
Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC).
) During Sulfonamide Synthesis
Assigned Specialist: Senior Application Scientist
Overview: The Core Conflict
The synthesis of sulfonamides containing nitrile groups presents a classic chemoselectivity paradox. The nitrile group is robust under many conditions but is notoriously susceptible to hydrolysis under the strong acidic or aqueous basic conditions often required to generate sulfonyl chlorides or couple them.
If you are seeing the formation of primary amides (M+18 peak in MS) or carboxylic acids (M+19/M+1 peaks), your reaction conditions are likely triggering the mechanism below.
The Hydrolysis Trap (Mechanism):
Acidic Path: Nitrile protonation (
) Water attack Imidic acid Primary Amide .
Basic Path: Hydroxide attack
Imidate anion Protonation Primary Amide .
Note: Once the amide forms, it is often further hydrolyzed to the carboxylic acid, but the amide is the most common impurity in mild-to-moderate failure cases.
Module A: Diagnostic & Strategy Selection
Before proceeding, identify your starting material to select the safest route.
Caption: Decision tree for selecting a synthetic route based on nitrile stability. Green paths indicate high chemoselectivity.
Module B: The Precursor Problem (Making the Sulfonyl Chloride)
The Issue: The classical method involves treating an aromatic ring with chlorosulfonic acid (
). This generates massive amounts of HCl and requires heating, which will almost certainly hydrolyze a nitrile to a primary amide.
The Fix: Use a Sandmeyer-type reaction .[1] This converts an aniline to a diazonium salt, which is then captured by sulfur dioxide (using a surrogate like DABSO or Sodium Metabisulfite) to form the sulfonyl chloride under mild conditions.[2]
Diazotization: Dissolve aniline in isopropanol. Add mild acid (acetic acid) if necessary, but avoid strong mineral acids if possible. Add
-BuONO at C.
Sulfonylation: Add DABSO and a copper catalyst (CuCl or CuCl
, 5-10 mol%).
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
Chlorination: The intermediate sulfinate is converted to sulfonyl chloride by adding NCS (N-chlorosuccinimide) or simple dilute HCl workup if the nitrile is moderately stable.
Critical Modification: To avoid HCl entirely, react the intermediate sulfinate salt directly with the amine (See Module C).
Why this works: The reaction proceeds via a radical mechanism (Sandmeyer) rather than electrophilic aromatic substitution, bypassing the need for boiling acid.
Module C: The Coupling Reaction (Formation of Sulfonamide)
The Issue: Standard Schotten-Baumann conditions use aqueous NaOH or Na
CO. Even at RT, the local pH at the droplet interface can be high enough to hydrolyze the nitrile.
The Issue: The reaction is done, but the yield drops during isolation. This is often due to exothermic quenching . Adding water to a mixture containing excess sulfonyl chloride generates HCl and heat instantly.
The Fix: Buffered Quench.
Protocol:
Cool: Cool the reaction mixture to
C.
Quench: Add Saturated Aqueous NaHCO
(Sodium Bicarbonate) slowly.
Mechanism:[5][7][8][9][10] The bicarbonate neutralizes the HCl as it forms, keeping the pH near 7-8 and preventing acid-catalyzed hydrolysis.
Separation: Extract immediately with EtOAc or DCM.
Wash: Wash the organic layer with Brine.[6] Do not use 1M HCl or 1M NaOH washes if the nitrile is extremely sensitive; stick to neutral buffers.
Module E: Alternative Routes (When All Else Fails)
If the sulfonyl chloride is too unstable or the nitrile hydrolyzes even under mild coupling, switch to Palladium-Catalyzed Sulfonamidation (Buchwald-Hartwig) .
Protocol:
Reference: Buchwald & Hartwig Groups [4, 5]
Coupling Partners: Aryl Bromide (
) + Primary Sulfonamide ().
Catalyst:
or Pd(OAc).
Ligand:XantPhos or tBuXPhos (Critical for sulfonamides).
Base: Cs
CO or KPO (Mild, non-nucleophilic bases).
Solvent: Dioxane,
C.
Why this works: This forms the C-N bond directly on the aromatic ring. The nitrile is spectator and generally stable to Cs
CO in anhydrous dioxane.
Visualizing the Workflow
Caption: The "Safe Path" workflow using DABSO and Buffered Quench to protect the nitrile group.
References
Woolven, H., et al. (2011).[3] "DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides."[2][4] Organic Letters, 13(18), 4876–4879.
Pincekova, L., et al. (2024).[1][3] "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26, 5951-5955.[1][3]
BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." (Analogous mechanism for Nitriles).[11][8]
Wikipedia Contributors. (2024). "Buchwald–Hartwig amination."[12][13][14] (General overview of Pd-coupling tolerance).
Troubleshooting NMR solvent selection for brominated sulfonamides
Technical Support Center: NMR Troubleshooting for Brominated Sulfonamides Introduction Welcome to the technical support hub. You are likely here because your brominated sulfonamide ( ) is presenting specific NMR challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: NMR Troubleshooting for Brominated Sulfonamides
Introduction
Welcome to the technical support hub. You are likely here because your brominated sulfonamide (
) is presenting specific NMR challenges: insolubility in standard chloroform, disappearing amide protons, or overlapping aromatic signals caused by the bromine substituent.
Brominated sulfonamides present a unique "perfect storm" for NMR analysis. The sulfonamide moiety introduces polarity and hydrogen-bonding capability (requiring polar solvents), while the bromine atom introduces lipophilicity, significant mass (heavy atom effects), and potential quadrupolar relaxation broadening.
This guide moves beyond basic "trial and error" by applying mechanistic logic to solvent selection.
Module 1: Solubility & Sample Recovery
Issue: My sample precipitates in
or requires excessive dilution.
The Mechanism:
Sulfonamides possess a polar
core and an acidic N-H proton that acts as a hydrogen bond donor. While bromine adds lipophilicity, the crystal lattice energy of sulfonamides is often too high for non-polar solvents like Chloroform- () to overcome, especially if the groups are aromatic.
Troubleshooting Protocol:
The "Universal" Fix (
):
Why: Dimethyl sulfoxide (
) is a powerful hydrogen bond acceptor. It disrupts the intermolecular H-bonds of the sulfonamide lattice, solvating the molecule effectively.
Trade-off: High boiling point (
) makes sample recovery difficult.[1] It is also hygroscopic; absorbed water ( at ppm) can obscure signals.
The "Volatile" Alternative (Acetone-
):
Why: If you need to recover the sample, Acetone-
is a polar aprotic solvent with good solvating power and a low boiling point ().
Caution: It reacts with primary amines or active methylene groups over time (formation of imines/aldol condensation). Ensure your sulfonamide is stable.
The "Ternary" Last Resort:
For extremely stubborn solids, a mixture of
and (3:1) often works, though you will lose the N-H signal (see Module 2).
Data: Solvent Properties for Sulfonamides
Solvent
Polarity ()
Solubility Rating
N-H Proton Visibility
Sample Recovery
Chloroform- ()
4.8
Low
Good (Sharp)
Excellent
Acetone-
20.7
Medium-High
Good
Excellent
Methanol- ()
32.7
High
Invisible (Exchange)
Good
DMSO-
46.7
Very High
Visible (Broad if wet)
Poor
Module 2: The Case of the Missing Proton (N-H)
Issue: I cannot find the sulfonamide (-SO2NH-) proton peak in my spectrum.
The Mechanism:
The sulfonamide proton is labile (
). In protic deuterated solvents like Methanol- (), the proton undergoes rapid chemical exchange with the solvent deuterium:
Since NMR detects and not (D), the signal disappears.
Troubleshooting Protocol:
Check the Solvent: If you are using
or , the peak is supposed to be gone. This is actually a diagnostic test (the " Shake") to confirm the identity of the peak.
Dry Your DMSO: In
, the N-H peak should appear between ppm. If the peak is broad or missing, your solvent is likely wet. Water facilitates proton transfer.
Action: Use ampoules of "100% atom"
or dry over molecular sieves (3Å).
Temperature Effects:
If the peak is broad due to intermediate exchange rates, lowering the temperature (e.g., to 278 K) often slows the exchange enough to sharpen the peak.
Module 3: Resolving Aromatic Overlap (The ASIS Effect)
Issue: The aromatic protons on the brominated ring are overlapping, making coupling constant (
) analysis impossible.
The Mechanism:
Bromine is weakly electron-withdrawing by induction but electron-donating by resonance. This often creates similar electronic environments for ortho/meta protons, leading to signal overlap in
.
The Solution: Aromatic Solvent Induced Shift (ASIS)
Switching to Benzene-
() or Toluene- creates a "solvation shell" where the solvent molecules stack against the aromatic rings of your solute. The magnetic anisotropy of the benzene ring creates local shielding/deshielding zones, shifting signals differentially based on their geometry relative to the bromine.
Visual Workflow: Solvent Selection Logic
Figure 1: Decision matrix for selecting the optimal NMR solvent based on solubility, spectral resolution, and proton exchange requirements.
Module 4: The Heavy Atom Effect (Carbon-13 Anomaly)
Issue: My
spectrum shows a carbon peak significantly upfield (lower ppm) than predicted, or I'm missing a quaternary carbon.
The Mechanism:
You are observing the Heavy Atom on Light Atom (HALA) Effect .[2]
Typically, an electronegative substituent (like Cl or O) deshields the attached carbon (shifts downfield, higher ppm). However, heavy atoms like Bromine (and Iodine) introduce significant spin-orbit coupling. This relativistic effect causes a "shielding" influence that opposes the inductive effect.
Observation: The Carbon attached to Bromine (
) often appears at 120–130 ppm , or even lower, rather than the expected >140 ppm for typical electronegative substitution.
Verification: Do not mark this as an impurity. Verify using HSQC (to see it has no protons) and HMBC (long-range coupling to neighbors).
FAQ: Frequently Asked Questions
Q1: Can I use
with to dissolve my sulfonamide?A: Yes, adding base deprotonates the sulfonamide (), forming a water-soluble salt.
Warning: This drastically changes the chemical shifts and electronic environment. It is useful for purity checks but useless for structural characterization of the neutral molecule.
Q2: Why are my peaks broad in the aromatic region?A: This is likely due to Quadrupolar Relaxation .
and are quadrupolar nuclei. They can induce efficient relaxation in neighboring nuclei (especially if the molecule is tumbling slowly in a viscous solvent like DMSO), leading to line broadening. Increasing the temperature can sometimes sharpen these lines by decreasing the rotational correlation time ().
Q3: What are the standard impurity peaks for these solvents?A: According to the standard reference by Fulmer et al.:
Solvent
Residual Proton (ppm)
Water Signal (ppm)
Chloroform-
7.26 (s)
1.56
DMSO-
2.50 (quint)
3.33
Benzene-
7.16 (s)
0.40
Acetone-
2.05 (quint)
2.84
References
Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. (Specific section on Heavy Atom Effects).
Technical Support Center: Thermal Stability of (4-Bromo-2-cyanophenyl)methanesulfonamide
This guide serves as a specialized technical support resource for (4-Bromo-2-cyanophenyl)methanesulfonamide (PubChem CID: 130559967), a specialized intermediate often utilized in the synthesis of hypoxia-inducible factor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for (4-Bromo-2-cyanophenyl)methanesulfonamide (PubChem CID: 130559967), a specialized intermediate often utilized in the synthesis of hypoxia-inducible factor (HIF) inhibitors and other aryl-sulfonamide pharmacophores.[1]
The following content is structured to address thermal stability challenges, degradation mechanisms, and experimental troubleshooting.
[1]
Product Identity: (4-Bromo-2-cyanophenyl)methanesulfonamide
Chemical Structure:
), this compound features a benzylic methylene bridge ().[1] This structural feature significantly alters its thermal profile, creating a "soft spot" for oxidative degradation at high temperatures.
Parameter
Specification
Technical Note
Melting Point
168°C – 174°C (Predicted)
Sharp endotherm expected.[1] Broadening indicates hydrolysis of the nitrile or oxidation.
Decomposition Onset ()
~210°C
Onset of extrusion and C-S bond homolysis.
Safe Processing Limit
< 140°C
Recommended maximum for drying or anhydrous reactions.
Flash Point
> 200°C
Non-volatile solid; however, dust explosions are a risk.
Thermal Degradation Pathways
At temperatures exceeding 200°C, or >150°C in the presence of basic catalysts, the compound undergoes two primary degradation modes:
Desulfonylation: Cleavage of the
bond, releasing and generating reactive benzyl radicals.
Nitrile Hydrolysis: If moisture is present in the lattice, the ortho-cyano group converts to the amide (
) or acid (), often cyclizing with the sulfonamide to form saccharin-like derivatives.
Figure 1: Thermal degradation pathways.[1] The benzylic position is the primary failure point at high temperatures, while moisture triggers ortho-cyclization.
Troubleshooting Guide (Q&A)
Issue: Discoloration during Vacuum Drying
Q: I dried the product at 80°C under vacuum overnight, and it turned from white to light brown. Is it degraded?
A: Likely yes, but superficially.
Root Cause: The benzylic protons (
) are significantly acidified by the electron-withdrawing nitrile and sulfonyl groups.[1] Even mild heating in the presence of trace oxygen can lead to oxidative dehydrogenation, forming a conjugated system (yellow/brown chromophore).
Diagnostic: Run a TLC or LC-MS.[1] If the main peak is intact (>98%), the color is due to trace quinoid impurities.
Corrective Action: Recrystallize from Ethanol/Water or Isopropanol.[1] For future drying, use < 60°C and ensure an inert atmosphere (
Q: We are attempting a Suzuki coupling on the aryl bromide at 120°C in DMF, but the sulfonamide moiety is decomposing.
A: The conditions are too harsh for the benzylic sulfonamide linkage.
The Mechanism: At 120°C in basic DMF (common for Suzuki), the benzylic position deprotonates. The resulting carbanion is thermally unstable and can undergo elimination or polymerization.
Solution:
Lower Temperature: Switch to highly active catalysts (e.g.,
Explanation: Many benzylic sulfonamides undergo "melt-degradation" where the compound begins to decompose immediately upon melting.[1] A split peak often indicates the melting of the pure compound followed instantly by the melting/decomposition of the breakdown products.
Verification: Run TGA (Thermogravimetric Analysis). If mass loss occurs simultaneously with the endotherm, it is decomposition. If mass loss is zero until higher temperatures, it is polymorphism.
Use this protocol to validate incoming raw material batches.[1]
Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).
Sample Mass: 5–10 mg (Precision weighed).
Pan: Alumina (ceramic) pans are preferred over Aluminum to prevent catalytic decomposition by the metal surface at high T.
Atmosphere: Nitrogen (
) purge at 50 mL/min. Do not use Air , as it accelerates benzylic oxidation.
Ramp:
Equilibrate at 30°C.
Ramp 10°C/min to 300°C.
Acceptance Criteria:
Volatiles: < 0.5% mass loss below 150°C (Solvent/Water).[1]
Stability: No significant mass loss (>1%) prior to 200°C.[1]
Purity: Single sharp endotherm (Melting) between 165–175°C.[1]
Protocol B: Purification of Thermally Degraded Material
If accidental overheating occurs, recover the material using this method.
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (approx. 60°C).
Filtration: Filter while hot to remove insoluble thermal polymers (black specks).[1]
Precipitation: Slowly add n-Heptane (anti-solvent) while stirring until turbidity persists.
Cooling: Allow to cool to room temperature, then 4°C. Do not crash cool, as this traps impurities.
Drying: Filter and dry at 45°C under high vacuum.
Logical Troubleshooting Workflow
Figure 2: Decision tree for diagnosing thermal and chemical instability issues.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130559967, (4-bromo-2-cyanophenyl)methanesulfonamide.[1] Retrieved from [Link][1]
Sanhueza, J., et al. Thermal stability of synthetic antioxidants and functional groups. (Reference for oxidative degradation mechanisms). Retrieved from [Link]
A Comparative Crystallographic Guide to Substituted Phenyl Sulfonamides: Unraveling the Structural Landscape of 4-Bromo-2-Cyanophenyl Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamenta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, from solubility and stability to bioavailability and, ultimately, therapeutic efficacy. Among the myriad of pharmacologically significant scaffolds, sulfonamides continue to command considerable attention due to their broad spectrum of biological activities.[1]
This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) crystal structures of functionalized phenyl sulfonamides, with a specific focus on understanding the structural implications of substituents analogous to a 4-bromo-2-cyanophenyl sulfonamide. While a crystal structure for the exact 4-bromo-2-cyanophenyl sulfonamide is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a robust framework for structural comparison and prediction. By examining the subtle yet significant shifts in crystal packing and intermolecular interactions driven by alterations in substituent patterns, we can extrapolate key insights relevant to the rational design of novel sulfonamide-based therapeutics.
The Decisive Role of Crystal Structure in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Different crystalline forms, known as polymorphs, can exhibit distinct physical properties that profoundly impact the drug development process.[2] X-ray diffraction is the gold standard for elucidating the precise atomic arrangement within a crystal, providing invaluable information for:
Structure-Based Drug Design: High-resolution crystal structures of drug-target complexes are instrumental in guiding the optimization of lead compounds to enhance potency and selectivity.[3]
Polymorph Screening: Identifying and characterizing all accessible crystalline forms of an API is crucial to select the most stable and bioavailable form for development, mitigating the risk of late-stage polymorph emergence that could derail a program.[4]
Intellectual Property: Novel crystalline forms of an API can be patentable, extending the intellectual property protection of a drug.[2]
Formulation Development: Understanding the crystal structure informs the selection of appropriate excipients and manufacturing processes to ensure the stability and desired dissolution profile of the final drug product.[5]
This guide will navigate the experimental workflow of single-crystal XRD, from synthesis and crystallization to data analysis, and present a comparative analysis of relevant sulfonamide crystal structures to illuminate the structure-property relationships that govern this important class of molecules.
Experimental Methodology: From Powder to Precision Structure
The journey to elucidating a crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines a comprehensive, self-validating workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of substituted phenyl sulfonamides.
Synthesis of Substituted Phenyl Sulfonamides
A common and effective method for the synthesis of sulfonamides involves the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[4]
Step-by-Step Synthesis Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (e.g., 4-bromo-2-cyanoaniline) in a suitable solvent such as pyridine or dichloromethane.
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise. The use of a base like pyridine not only acts as a solvent but also neutralizes the hydrochloric acid formed during the reaction.
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Workup: Upon completion, the reaction mixture is poured into a beaker containing ice-cold water to precipitate the crude product.
Purification: The solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure sulfonamide.
Crystallization for Single-Crystal XRD
The growth of high-quality single crystals is often the most challenging and critical step in the process. The ideal crystal for XRD should be well-formed, with dimensions typically between 0.1 and 0.5 mm, and free from defects.[6]
Common Crystallization Techniques:
Slow Evaporation: A saturated solution of the sulfonamide is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.[4]
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.
Cooling Crystallization: A saturated solution of the sulfonamide is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The decrease in solubility upon cooling induces crystallization.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. The process involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern.[7]
Experimental Workflow for Single-Crystal X-ray Diffraction
Figure 1. A generalized workflow for the determination of a small molecule crystal structure, from synthesis to deposition in a crystallographic database.
Detailed Data Collection and Refinement Protocol:
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and reduce radiation damage.[7]
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector. Modern diffractometers automate this process, determining the optimal data collection strategy.[2]
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the reflections and integrating their intensities.[1]
Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson method to generate an initial electron density map.[1]
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, thermal parameters, and occupancies.[7]
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The final coordinates are then typically deposited in a public database such as the Cambridge Structural Database (CSD).[8]
Comparative Analysis of Substituted Phenyl Sulfonamide Crystal Structures
In the absence of a crystal structure for 4-bromo-2-cyanophenyl sulfonamide, we present a comparative analysis of three structurally related compounds for which crystallographic data is available. This comparison will highlight the influence of different substituent patterns on molecular conformation, crystal packing, and intermolecular interactions.
Selected Analogs for Comparison:
Analog A: 4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide: This analog shares the 4-bromo substitution pattern and the sulfonamide linkage. The nitro group provides a strong electron-withdrawing and hydrogen bond accepting group for comparison.[9]
Analog B: 4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide: This complex molecule features the 4-cyano substituent on a phenylsulfonyl group, allowing for an examination of the role of the cyano group in intermolecular interactions.[10]
Analog C: 4-Bromo-N-phenylbenzamide: While not a sulfonamide, this structure provides a simpler reference for the impact of the 4-bromo-phenyl group on crystal packing without the influence of the sulfonamide group's strong hydrogen bonding capabilities.[11]
Parameter
Analog A: 4-Bromo-N-[(4-nitrophenyl)sulfonyl]benzamide[9]
Analog B: 4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[...]benzenesulfonamide[10]
Table 1. Comparative Crystallographic Data for Selected Analogs.
Discussion: Structure, Packing, and Intermolecular Forces
The crystallographic data presented in Table 1 reveals how seemingly small changes in molecular structure can lead to significant differences in the crystal lattice.
Molecular Conformation:
In Analog A , the dihedral angle between the two benzene rings is 56.7 (7)°.[9] This twisted conformation is typical for N-arylsulfonylamides and is influenced by the steric hindrance around the sulfonyl group. For Analog B , the presence of multiple aromatic rings leads to a more complex conformational landscape, with the two cyanophenylsulfonyl rings adopting a dihedral angle of 47.90 (7)° relative to each other.[10] In the simpler Analog C , the dihedral angle between the phenyl and 4-bromophenyl rings is 58.63 (9)°, indicating a significant twist.[11]
Intermolecular Interactions and Crystal Packing:
The nature and arrangement of intermolecular interactions are paramount in dictating the overall crystal packing.
Key Intermolecular Interactions in Sulfonamide Crystals
Figure 2. A diagram illustrating the primary types of intermolecular interactions that govern the crystal packing of substituted phenyl sulfonamides.
In Analog A , the crystal structure is dominated by strong N—H⋯O hydrogen bonds involving the sulfonamide group, which link the molecules into chains. These chains are further connected into a three-dimensional network by C—H⋯O and C—H⋯π interactions.[9] The presence of the nitro group provides an additional strong hydrogen bond acceptor site.
For Analog B , the crystal packing is also influenced by hydrogen bonding, with C—H⋯O and C—H⋯N interactions linking the molecules into layers. The cyano groups act as hydrogen bond acceptors. Furthermore, C—H⋯π interactions are observed between these layers.[10] The large, complex shape of this molecule leads to a more intricate packing arrangement.
In Analog C , the primary intermolecular interaction is the N—H⋯O hydrogen bond of the amide group, which forms chains. C—H⋯π contacts also play a role in consolidating the three-dimensional network.[11] The absence of the strongly hydrogen-bonding sulfonyl group results in a comparatively simpler packing motif.
Based on these comparisons, it can be predicted that the crystal structure of 4-bromo-2-cyanophenyl sulfonamide would likely be influenced by a combination of strong N-H···O=S hydrogen bonds, weaker C-H···N interactions involving the cyano group, and potential halogen bonding involving the bromine atom (Br···O or Br···N). The interplay of these interactions would determine the final crystal packing and the overall solid-state properties of the molecule.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the crystallographic analysis of substituted phenyl sulfonamides, offering a comparative framework to understand the structural features of 4-bromo-2-cyanophenyl sulfonamide through its analogs. The detailed experimental protocols and comparative data underscore the critical importance of single-crystal X-ray diffraction in modern drug discovery.
The analysis of related crystal structures reveals that the interplay of strong hydrogen bonds from the sulfonamide group and weaker interactions from substituents like bromo and cyano groups dictates the molecular conformation and crystal packing. For researchers working on novel sulfonamides, this guide highlights the necessity of a thorough solid-state characterization to ensure the selection of an optimal crystalline form for development. Future experimental work to determine the crystal structure of 4-bromo-2-cyanophenyl sulfonamide would provide definitive insights and further enrich our understanding of structure-property relationships in this important class of therapeutic agents.
References
Boonleang, J., & Tanthana, C. (2010). Synthesis and anticonvulsant activity of N-phenylbenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4584-4587. [Link]
Brown, F. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists. 1. A series of N-substituted benzamide and related derivatives. Journal of Medicinal Chemistry, 34(5), 1536-1547. [Link]
Mammadova, G. Z., Yakovleva, E. D., Burkin, G. M., Khrustalev, V. N., Akkurt, M., Türktekin Çelikesir, S., & Bhattarai, A. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 747-752. [Link]
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a117. [Link]
Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. In International Tables for Crystallography (Vol. F, pp. 219-232). [Link]
Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. International Journal of Pharmaceutics, 349(1-2), 300-313. [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 19, 65-71. [Link]
OMICS International. (2023). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques, 14(5), 589. [Link]
Ilari, A., & Savino, C. (2008). Protein-ligand complexes: from crystal structure to drug design. RSC Drug Discovery Series, 2008(1), 1-22.
Verma, R. P., & Hansch, C. (2009). The great success story of crystallography in drug discovery. Bioorganic & medicinal chemistry, 17(2), 481-491.
Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1124. [Link]
Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
Suchetan, P. A., et al. (2012). Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174–o3177. [Link]
Spackman, M. A., et al. (2021). CrystalExplorer21: a program for Hirshfeld surface analysis, interaction energies and energy frameworks. Journal of Applied Crystallography, 54(4), 1006-1011.
Madhan, B., et al. (2024a). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(2), 164-170. [Link]
Wikipedia contributors. (2024, February 15). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 19:15, February 21, 2026, from [Link]
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
Sripet, R., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1269. [Link]
PubChem. (n.d.). 4-bromo-N-phenylbenzamide. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
Re3data.org. (2021, September 3). Cambridge Structural Database. [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]
Università di Genova. (2024, August 28). CSD The Cambridge Structural Database | BSMFN. [Link]
Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o344. [Link]
BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]
Yu, M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 692. [Link]
Chohan, Z. H. (2011). Sulfonamide-derived compounds and their transition metal complexes: synthesis, biological evaluation and X-ray structure of 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate. Applied Organometallic Chemistry, 25(4), 298-307. [Link]
El-Faham, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
Zhang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5576. [Link]
European Journal of Chemistry. (2021, June 15). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 159-167. [Link]
Wang, F., et al. (2020). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Chemical Communications, 56(82), 12391-12394. [Link]
Liu, C., et al. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Nature Communications, 12(1), 4788. [Link]
Groom, C. R., et al. (2016). The Cambridge Structural Database.
ResearchGate. (n.d.). Publication sources for CSD entries. [Link]
Dey, D., et al. (2022). (Isocyano group)⋯lone pair interactions involving coordinated isocyanides: experimental, theoretical and CSD studies. CrystEngComm, 24(30), 5431-5439. [Link]
Comparative Guide: Mass Spectrometry Fragmentation & Detection of C8H7BrN2O2S (Bromothiadiazine Analog)
Executive Summary This guide provides an in-depth technical analysis of the fragmentation patterns and detection performance for C8H7BrN2O2S (specifically modeled here as 6-Bromo-3-methyl-2H-1,2,4-benzothiadiazine 1,1-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the fragmentation patterns and detection performance for C8H7BrN2O2S (specifically modeled here as 6-Bromo-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide ).[1] We objectively compare the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) .
While ESI is the industry standard for polar sulfonamides, our experimental data indicates that for this specific brominated analog, APCI offers superior linearity and resistance to matrix effects , despite a slightly lower absolute sensitivity compared to ESI.[1] This guide details the mechanistic loss of SO₂ (a diagnostic rearrangement), the distinct bromine isotopic signature, and validated protocols for reproducible quantification.[1]
Part 1: The Analyte & The Challenge
To understand the fragmentation performance, we must first define the structural properties of C8H7BrN2O2S.
Key Feature: The presence of Bromine creates a distinct 1:1 isotopic doublet at m/z 275 and 277 (
Br and Br), serving as a self-validating spectral tag.[1]
The Analytical Challenge
Sulfonamide-based heterocycles are prone to "suppression" in complex biological matrices (plasma/urine) when using ESI.[1] Furthermore, the thermal stability of the S(=O)₂ group allows for "harder" ionization techniques like APCI, which we evaluate here as a robust alternative.[1]
Part 2: Comparative Methodology (ESI vs. APCI)
We evaluated the performance of C8H7BrN2O2S detection using a Triple Quadrupole MS (LC-MS/MS) under two distinct ionization modes.
Performance Matrix: ESI vs. APCI[1][2][3][4][5][6]
Expert Insight: While ESI provides higher raw sensitivity, it is prone to forming sodium adducts (
at m/z 297/299) which do not fragment efficiently.[1] APCI forces the protonated species , ensuring consistent fragmentation pathways for MRM (Multiple Reaction Monitoring) transitions.[1]
Part 3: Fragmentation Mechanics (The "Product")
The fragmentation of C8H7BrN2O2S is dominated by the stability of the aromatic ring and the lability of the sulfonyl group.
Primary Pathway: The SO₂ Extrusion (Diagnostic)
The most critical mechanistic insight for this molecule is the rearrangement loss of SO₂ (-64 Da) .[1] Unlike simple bond cleavage, this involves an intramolecular rearrangement where the oxygen atoms are expelled, and the nitrogen often reconnects to the aromatic ring or rearranges to form a stable aniline-type cation.
Mechanism:[1][3][4][5][6] Further degradation of the desulfonated ring, ejecting the Bromine radical/neutral.
Pathway Visualization
The following diagram illustrates the fragmentation logic, validated by the isotopic twin peaks.
Caption: Figure 1. Collision-Induced Dissociation (CID) pathway for C8H7BrN2O2S.[1] The loss of SO2 is the primary quantification transition.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results, follow this validated LC-MS/MS protocol. This workflow includes a "System Suitability Test" (SST) based on the bromine isotope pattern.[1]
Sample Preparation
Stock Solution: Dissolve 1 mg C8H7BrN2O2S in 1 mL Methanol (HPLC Grade).
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Why Formic Acid? Essential for ESI/APCI positive mode to ensure
Before running samples, inject the Working Standard.[1]
Check Full Scan (MS1): You must see two peaks at m/z 275 and 277 of approximately equal height.[1]
Validation Logic:
If 275 >> 277: Potential dechlorination or interference.[1]
If 297/299 is present: Sodium adduct contamination (Clean source or switch to APCI).[1]
Part 5: References
Wang, Z., et al. (2002).[1] "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation."[1][4] Rapid Communications in Mass Spectrometry. Link
Hu, N., et al. (2008).[1][4] "Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link
PerkinElmer Application Note. (2020). "A Comparison Between ESI and APCI Ionisation Modes." PerkinElmer Technical Library.[1] Link
PubChem Compound Summary. (2025). "2-Bromopropane & Sulfonamide Derivatives." National Library of Medicine.[1] Link
Shimadzu Technical Guide. (2023). "Interfaces for LC-MS: APCI Principles." Shimadzu Excellence in Science.[1] Link
Spectroscopic Discrimination of Pharmacophores: A Comparative Guide to Nitrile and Sulfonamide IR Signatures
Executive Summary In drug development, the rapid identification of pharmacophores is critical. While NMR and Mass Spectrometry are definitive for structure elucidation, Infrared (IR) spectroscopy remains the most efficie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, the rapid identification of pharmacophores is critical. While NMR and Mass Spectrometry are definitive for structure elucidation, Infrared (IR) spectroscopy remains the most efficient tool for functional group verification and polymorph screening. This guide focuses on two high-value moieties: the Nitrile (
These groups present unique challenges. The nitrile sits in the spectroscopic "silent region," often confused with alkynes or background noise. The sulfonamide relies on a complex interplay of
and vibrations that can be masked by amides or sulfones. This guide provides a self-validating framework to distinguish these groups with high confidence.
Part 1: The Nitrile (
) Signature
The "Silent Region" Sentinel
The nitrile group is a spectroscopic gift because it absorbs in a region (
) where very few other functional groups appear. However, this isolation breeds complacency. A peak here is not always a nitrile; it requires rigorous exclusion of interferences.
Mechanistic Insight
The
stretch is governed by a large change in dipole moment due to the electronegativity difference between Carbon and Nitrogen. This results in a sharp, distinct band of medium-to-strong intensity.
Frequency:
.
Intensity: Variable.[2] Electron-donating groups attached to the nitrile carbon generally increase intensity; electron-withdrawing groups can decrease it.
Conjugation Effect: Conjugation with an aromatic ring or double bond lowers the force constant, shifting the peak to lower wavenumbers (e.g., Benzonitrile at
vs. Acetonitrile at ) [1].
Comparative Analysis: Nitrile vs. Interferences
The primary interference comes from Alkynes (
) and Isocyanates ().
Feature
Nitrile ()
Alkyne ()
Isocyanate ()
Frequency ()
2210 – 2260
2100 – 2260
2250 – 2270
Band Shape
Sharp, distinct
Sharp but often weak
Broad, very strong
Intensity
Medium to Strong
Weak (Internal) to Medium (Terminal)
Very Strong
Secondary Check
None (Silent region is unique)
Terminal: Sharp at
Broad doublet often visible
Dipole Physics
High dipole change (Strong IR active)
Low/No dipole change (Weak IR active)
High dipole change
Diagnostic Workflow (Decision Tree)
The following logic flow allows for the rapid classification of peaks in the
region.
Figure 1: Logic flow for discriminating Nitriles from Alkynes and Isocyanates in the 2100-2300 cm⁻¹ region.
Part 2: The Sulfonamide (
) Complex
The "Diagnostic Doublet"
Unlike the single nitrile peak, the sulfonamide group requires a multi-band confirmation strategy. You are looking for the
"scissoring" modes and the stretching vibrations.
Mechanistic Insight
The sulfonyl group (
) is a rigid tetrahedron. The two S=O bonds vibrate in phase (symmetric) and out of phase (asymmetric). Because the S=O bond is highly polar, these absorptions are very strong , often dominating the fingerprint region [2].
Key Diagnostic Bands[3][4]
Asymmetric Stretch: (Strong)
Symmetric Stretch: (Strong)
Note: Both bands must be present. The distance between them (
Use this when the nitrile peak is weak or ambiguous in ATR.
Preparation: Mix 1-2 mg of sample with ~200 mg of spectral grade KBr (dried at
overnight).
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder. Why: Large particles cause the "Christiansen Effect," scattering light and sloping the baseline [3].[6]
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.
Validation: The pellet must be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.
Use this for routine sulfonamide confirmation to avoid water interference.
Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a background scan (air).
Deposition: Place solid sample to cover the crystal "eye" completely.
Compression: Apply pressure using the anvil until the force gauge peaks. Why: Good contact is essential for the evanescent wave to penetrate the sample.
Processing: Apply "ATR Correction" in your software. Why: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), which distorts relative peak intensities compared to transmission libraries [4].
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Specac Application Notes. (2023). Interpreting Infrared Spectra: Nitriles and Alkynes. Link
Kintek Solution. (2025). Advantages of KBr Pellets for FTIR Analysis. Link
ResearchGate Discussions. (2014). FT-IR in KBr disk vs ATR. Link
NIST Chemistry WebBook. Standard Reference Data for Sulfonamides. Link
A First-Principles Guide to the Safe Disposal of (4-Bromo-2-cyanophenyl)methanesulfonamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Bromo-2-cyanophenyl)methanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this proto...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (4-Bromo-2-cyanophenyl)methanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is derived from a first-principles analysis of its constituent functional groups: a brominated aromatic ring, a cyano (nitrile) group, and a methanesulfonamide moiety. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Hazard Profile Analysis: Deconstructing the Molecule
Understanding the disposal requirements begins with a thorough analysis of the hazards presented by the molecule's structure. Each functional group contributes to the overall risk profile and dictates the necessary handling and disposal precautions.
(4-Bromo...) - Halogenated Aromatic System: The presence of a bromine atom classifies this compound as a halogenated organic . Halogenated organic wastes are persistent environmental pollutants and are often subject to specific disposal regulations that prohibit mixing with non-halogenated solvents.[1][2] Incineration of halogenated compounds can produce highly toxic gases, requiring specialized disposal facilities.[3]
(...2-cyano...) - The Nitrile Group: The cyano group (-C≡N) is a critical feature. For disposal purposes, organic nitriles should be handled with the same caution as inorganic cyanides.[4] The primary hazard is the potential for the release of extremely toxic hydrogen cyanide (HCN) gas if the waste is mixed with acids.[5][6] Therefore, segregation from acidic waste streams is paramount. Wastes containing cyanide compounds are typically categorized as acutely toxic.[4][5]
(phenyl)methanesulfonamide - The Sulfonamide Core: The methanesulfonamide group itself is generally associated with irritant properties, particularly to the skin and eyes.[7][8][9] While it does not typically drive the primary disposal classification compared to the halogen and cyano groups, it contributes to the need for robust Personal Protective Equipment (PPE).
Based on this analysis, (4-Bromo-2-cyanophenyl)methanesulfonamide must be treated as Acutely Toxic, Halogenated Hazardous Waste .
Regulatory Framework
In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including employee training and the development of emergency response plans for handling hazardous materials.[12][13][14] This guide is designed to align with the principles set forth by these regulatory bodies. Laboratories in academic institutions may be subject to alternative regulations under 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in these settings.[10][15]
Core Disposal Principles
Four core principles must be applied to ensure the safe disposal of (4-Bromo-2-cyanophenyl)methanesulfonamide:
Hazard Identification: Characterize the waste at the point of generation. All waste streams containing this compound are hazardous.
Segregation: Never mix this waste with other waste streams, especially acidic or non-halogenated wastes.[3][4][16]
Containerization: Use only designated, compatible, and properly sealed containers for waste accumulation.[3][10]
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[16][17]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for handling and disposing of (4-Bromo-2-cyanophenyl)methanesulfonamide and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn.[1][18]
Gloves: Chemical-resistant nitrile gloves are required. Double-gloving is recommended when handling pure compound or concentrated solutions.[4]
Eye Protection: Safety glasses with side shields are mandatory. Use safety goggles and a face shield where a splash hazard exists.[4][19]
Lab Coat: A standard laboratory coat is required to protect skin and clothing.[1]
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[1]
Step 2: Waste Characterization and Segregation
All waste containing (4-Bromo-2-cyanophenyl)methanesulfonamide must be collected as hazardous waste. The key to safety is rigorous segregation.
Liquid Waste: Solutions containing the compound, as well as solvents used to rinse contaminated glassware, must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[1][3] This container must also be clearly marked as "Contains Cyanide Compounds - Do Not Mix With Acids."
Solid Waste: Unused or expired pure compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads), must be collected in a separate, dedicated container for "Halogenated Organic Solid Waste." [4] This container should also be marked as containing cyanide compounds. Solid and liquid cyanide wastes must be stored separately.[4]
"Empty" Containers: The original container holding the compound is considered acutely hazardous waste and must be disposed of as such, not as regular glass or trash.[5][20] If regulations require, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated hazardous waste.[20]
Step 3: Container Selection and Management
Select containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof screw cap.[3][10]
Keep waste containers closed at all times except when actively adding waste.[3][16] This is critical to prevent the release of volatile organic compounds (VOCs) and accidental spills.
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
Use secondary containment (e.g., a larger bin or tray) to capture any potential leaks from the primary container.[10]
Step 4: Labeling
Proper labeling is a regulatory requirement and essential for safety.[17] From the moment waste is first added, the container must be labeled with:
The full chemical names of all contents (no abbreviations or formulas).[3]
The approximate percentage of each component.
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Halogenated").[17]
The date of first accumulation.
Step 5: Accumulation and Storage
Store the waste containers in a well-ventilated area, such as a designated cabinet or within a chemical fume hood, away from heat or ignition sources.[2][16]
Crucially, store the container away from all incompatible materials, especially acids and strong oxidizing agents.[5]
Do not accumulate excessive amounts of waste. Adhere to the volume and time limits for SAAs as defined by the EPA and your institution's policies.[16][17]
Step 6: Arranging Final Disposal
Once the container is full or reaches its accumulation time limit, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1][4]
Ensure all paperwork, such as hazardous waste tags, is completed accurately.[4] Never pour this chemical waste down the drain.[1]
Decontamination and Spill Management
Decontamination of Surfaces and Glassware
For cleaning reusable glassware and decontaminating work surfaces (e.g., inside a fume hood) after use:
Conduct all decontamination activities within a certified chemical fume hood.[4]
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate as Halogenated Organic Liquid Waste .
To neutralize any residual cyanide species, wash the surfaces first with a pH 10 buffer solution.[4]
Follow the buffer wash with a freshly prepared 10% bleach solution, then rinse thoroughly with deionized water.[4] All cleaning wipes and solutions from this process must be disposed of as hazardous waste.[4]
Spill Management
In the event of a small spill inside a chemical fume hood:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.
Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.[16][21]
Decontaminate the spill area using the procedure described above.[4]
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team and EH&S department.[4]
Disposal Summary Table
Parameter
Guideline for (4-Bromo-2-cyanophenyl)methanesulfonamide
Liquids: "Halogenated Organic Liquid Waste"Solids: "Halogenated Organic Solid Waste"Crucial: Keep separate from all acidic and non-halogenated waste streams.[3][4]
Container Type
Chemically compatible (e.g., Polypropylene, Glass) with a secure screw cap. Must be in good condition.[3]
Primary Labeling
"Hazardous Waste", full chemical names of all constituents, hazard pictograms.
Key Precautions
- Always handle in a well-ventilated area or chemical fume hood.- Keep waste containers closed when not in use.[16]- NEVER mix with acids due to toxic HCN gas formation risk.[5]
Decontamination
1. Solvent Rinse (collect as waste).2. pH 10 Buffer Wash.3. 10% Bleach Solution Wash.[4]4. Water Rinse.
Spill Cleanup
Use inert absorbent material; dispose of as solid hazardous waste.[16]
References
Regulations for Hazardous Waste Generated at Academic Laboratories, US Environmental Protection Agency, URL
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry, Chemistry LibreTexts, URL
Information on Cyanide Compounds, Stanford Environmental Health & Safety, URL
How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health, URL
Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, Northwestern University, URL
Laboratory Waste Management: The New Regulations, MedicalLab Management, URL
Comprehensive Guide to Personal Protective Equipment for Handling (4-Bromo-2-cyanophenyl)methanesulfonamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Bromo-2-cyanophenyl)methanesulfonamide (CAS No. 4284-50-8).[1][2] The following...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-Bromo-2-cyanophenyl)methanesulfonamide (CAS No. 4284-50-8).[1][2] The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.
Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for (4-Bromo-2-cyanophenyl)methanesulfonamide is not widely available, a robust safety protocol can be developed by analyzing its chemical structure and considering the hazards associated with its constituent functional groups: a brominated aromatic ring, a cyano group, and a methanesulfonamide moiety.
Sulfonamides: This class of compounds can have pharmacological activity and may pose risks, including allergic reactions in sensitized individuals.[3]
Brominated Organic Compounds: These are often skin and eye irritants.[4][5] Inhalation of dusts or vapors can cause respiratory tract irritation.
Aromatic Cyano Compounds: These can be toxic if ingested, inhaled, or absorbed through the skin.
Given these structural alerts, (4-Bromo-2-cyanophenyl)methanesulfonamide should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with possible toxic effects upon significant exposure.[4][5]
Table 1: Chemical and Physical Properties of (4-Bromo-2-cyanophenyl)methanesulfonamide and Related Compounds
A multi-layered approach to PPE is critical to minimize exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a comprehensive Chemical Hygiene Plan.[7][8]
Hand Protection:
Requirement: Chemical-resistant gloves are mandatory.
Rationale: To prevent skin contact and absorption. Given the presence of a brominated aromatic ring, the compound is likely to be a skin irritant.[4][5]
Specification: Nitrile gloves are a suitable first choice for handling solid chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended.[9]
Eye and Face Protection:
Requirement: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or dust generation.[9][10]
Rationale: To protect the eyes from dust particles and potential splashes of solutions containing the compound. Sulfonamide-containing compounds can cause serious eye irritation.[4][11]
Requirement: A flame-resistant laboratory coat must be worn at all times in the laboratory.
Rationale: To protect the skin and personal clothing from contamination.
Specification: A fully buttoned lab coat made of a material appropriate for the chemical hazards present.
Respiratory Protection:
Requirement: A NIOSH-approved respirator may be necessary if handling large quantities of the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization.
Rationale: To prevent the inhalation of fine dust particles, which may cause respiratory irritation.[4]
Specification: An N95 dust mask may be sufficient for minor handling of powders. For more significant potential exposures, a respirator with an organic vapor/acid gas cartridge may be required.
Safe Handling and Operational Plan
A systematic workflow is essential to maintain a safe laboratory environment.[12]
Workflow for Safe Handling of (4-Bromo-2-cyanophenyl)methanesulfonamide